3-Deamino 3-Hydroxy Linagliptin
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
7-but-2-ynyl-8-[(3R)-3-hydroxypiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O3/c1-4-5-13-31-21-22(28-24(31)30-12-8-9-17(33)14-30)29(3)25(35)32(23(21)34)15-20-26-16(2)18-10-6-7-11-19(18)27-20/h6-7,10-11,17,33H,8-9,12-15H2,1-3H3/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHWUJQHJPWQGS-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Considerations and Formation Pathways of 3 Deamino 3 Hydroxy Linagliptin
Mechanistic Hypotheses for Formation During Linagliptin (B1675411) Synthesis
The formation of 3-Deamino 3-Hydroxy Linagliptin is hypothesized to occur through side reactions involving key precursors or intermediates in the Linagliptin synthesis. The primary point of structural change is the transformation of the (R)-3-aminopiperidine moiety.
The principal precursor for the piperidine (B6355638) portion of Linagliptin is (R)-3-aminopiperidine, often used as its dihydrochloride (B599025) salt. cbijournal.comguidechem.com This starting material, or its protected forms, can be susceptible to side reactions. One plausible mechanism for the formation of the 3-hydroxy analogue is the hydrolysis of the amino group. This could potentially occur if there are residual hydrolytic conditions from previous steps or during the synthesis itself. For instance, the deprotection of a protected amine under certain acidic conditions could lead to the formation of the corresponding alcohol as a by-product. google.com
Another possibility is the presence of a hydroxylated impurity in the (R)-3-aminopiperidine starting material itself. If (R)-3-hydroxypiperidine is present in the initial feedstock, it could react in a similar manner to (R)-3-aminopiperidine, leading to the formation of this compound.
Table 1: Key Precursors in Linagliptin Synthesis
| Precursor Name | Chemical Structure | Role in Synthesis | Potential for Impurity Formation |
| 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione | ![]() | Xanthine (B1682287) core of Linagliptin | Can react with other intermediates to form various by-products. |
| 2-(chloromethyl)-4-methylquinazoline | ![]() | Introduces the quinazoline (B50416) moiety | Can undergo side reactions, especially given its reactive chloromethyl group. aksci.com |
| (R)-3-aminopiperidine | ![]() | Provides the piperidine ring | The amino group is the site of transformation leading to this compound. |
The synthesis of Linagliptin involves several reagents and the formation of key intermediates that can contribute to impurity generation. nih.gov One of the main intermediates is 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione. nih.gov This intermediate is then typically reacted with (R)-3-aminopiperidine.
The conditions for this reaction, which often involve a base and a solvent at elevated temperatures, can be harsh enough to cause degradation or side reactions. For example, if water is present in the reaction mixture, it could potentially act as a nucleophile, competing with the amino group of the piperidine and leading to the formation of hydroxylated impurities. Forced degradation studies have shown that Linagliptin is susceptible to degradation in the presence of acid and peroxide, which could lead to various degradation products. nih.govresearchgate.net While not specifically identifying this compound, these studies highlight the potential for the molecule to undergo transformation under stress conditions that may be present during synthesis.
Influence of Reaction Conditions on Impurity Generation
The formation of impurities in the synthesis of Linagliptin is highly dependent on the reaction conditions employed. Factors such as the choice of solvent, temperature, and pH can significantly impact the impurity profile of the final product. nih.govresearchgate.net
The solvents used in the synthesis of Linagliptin, such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF)/water, play a crucial role in the reaction outcome. nih.govcbijournal.comresearchgate.net The use of aprotic polar solvents like NMP is common in the final condensation step. cbijournal.com While these solvents are effective in dissolving the reactants, they can also influence side reactions. The presence of water in a solvent like THF has been shown to lead to the hydrolysis of certain intermediates, forming other impurities. nih.gov A similar mechanism could be at play in the formation of this compound, where residual water in the solvent could lead to hydrolysis of the C-N bond of the aminopiperidine moiety or a precursor.
High temperatures are often employed in the synthesis of Linagliptin to drive the reactions to completion, with temperatures reaching up to 140°C in some steps. nih.govresearchgate.net However, these elevated temperatures can also promote the formation of degradation products and other impurities. Thermal degradation studies have been conducted on Linagliptin, and while significant degradation was not observed at 60°C, the higher temperatures used in synthesis could be more impactful. nih.gov
The pH of the reaction mixture is another critical factor. The synthesis of Linagliptin involves the use of both acidic (e.g., HCl for the formation of 2-(chloromethyl)-4-methylquinazoline) and basic (e.g., sodium carbonate or diisopropylethylamine in condensation steps) conditions. nih.govresearchgate.net Forced degradation studies have demonstrated that Linagliptin is particularly susceptible to degradation under acidic conditions, with 16.42% degradation observed in 0.1 M HCl at 60°C over 24 hours. nih.gov Such acidic conditions could potentially facilitate the hydrolysis of the amino group, leading to the formation of this compound.
Table 2: Influence of Reaction Conditions on Linagliptin Synthesis
| Parameter | Conditions Reported in Literature | Potential Impact on Impurity Formation |
| Solvent | N-methyl-2-pyrrolidone (NMP), Tetrahydrofuran (THF)/Water, Dimethylformamide (DMF) nih.govcbijournal.comresearchgate.net | Presence of water can lead to hydrolysis of intermediates. nih.gov Aprotic polar solvents can influence reaction pathways. |
| Temperature | 60°C to 140°C nih.govresearchgate.net | High temperatures can increase the rate of side reactions and degradation. |
| pH | Acidic (e.g., HCl) and Basic (e.g., Na2CO3, Diisopropylethylamine) nih.govresearchgate.net | Linagliptin is susceptible to acid-catalyzed degradation, which may lead to hydroxylated impurities. nih.gov |
Strategies for Impurity Control during Linagliptin Manufacturing
To minimize the formation of this compound and other impurities, several control strategies can be implemented throughout the manufacturing process. These strategies focus on the quality of starting materials, optimization of reaction conditions, and effective purification methods.
A primary strategy is to ensure the purity of the starting materials, particularly (R)-3-aminopiperidine. Strict quality control and testing of this precursor can prevent the introduction of hydroxylated impurities from the outset.
Optimizing reaction conditions is another key aspect. This includes:
Solvent Selection and Purity: Using anhydrous solvents and minimizing the presence of water can reduce the likelihood of hydrolytic side reactions.
Temperature Control: Maintaining the lowest possible temperature that still allows for an efficient reaction can help to minimize thermally induced degradation.
pH Control: Careful control of the pH throughout the synthesis and work-up steps is crucial to avoid conditions that favor the formation of acid or base-catalyzed impurities.
Finally, purification of the crude Linagliptin product is essential for removing any impurities that have formed. Techniques such as recrystallization and salification have been shown to be effective in reducing the levels of other process-related impurities. nih.gov For example, recrystallization from toluene (B28343) has been used to control certain by-products, while forming a salt with hydrochloric acid can help to remove others. nih.gov Similar strategies could be developed and validated for the specific removal of this compound. The development of a purification method involving the formation of a salt with an organic diacid has also been reported to effectively reduce isomer impurities to below 0.1%. google.com
Degradation Chemistry and Stability Studies of 3 Deamino 3 Hydroxy Linagliptin
Accelerated and Forced Degradation Studies (Derived from Linagliptin (B1675411) Stability)
Forced degradation studies on Linagliptin have been performed under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, in accordance with International Council for Harmonisation (ICH) guidelines. nih.govnih.govoup.com These studies reveal that Linagliptin is particularly susceptible to degradation under acidic and oxidative conditions, while showing greater stability against basic, thermal, and photolytic stress. nih.govnih.govresearchgate.netdntb.gov.ua The substitution of the 3-amino group in Linagliptin with a hydroxyl group in 3-Deamino 3-Hydroxy Linagliptin is expected to influence its degradation profile, potentially altering its reactivity in hydrolytic and oxidative environments.
The table below summarizes the findings from various forced degradation studies on Linagliptin.
| Stress Condition | Reagent/Parameters | Duration | Temperature | Observed Degradation of Linagliptin | Reference |
| Acid Hydrolysis | 1 N HCl | 4 hours | 60°C (reflux) | ~21.39% | researchgate.net |
| 0.1N HCl | 2 hours | Room Temp. | 29.76% | ijcrt.org | |
| 1 M HCl | 1 hour | Boiling Water Bath | Significant degradation | oup.com | |
| Solution | 24 hours | 60°C | 16.42% | nih.gov | |
| Base Hydrolysis | 0.1 N NaOH | 30 min | Room Temp. | Significant degradation (~80.86% at 15 min) | ijcrt.org |
| 0.1 M NaOH | 1 hour | Boiling Water Bath | Notable decomposition | oup.com | |
| Solution | 10 days | 60°C | 2.56% | nih.gov | |
| Oxidative | 3% H₂O₂ | 24 hours | 60°C | 35.86% | nih.gov |
| 10% H₂O₂ | 1 hour | 80°C | Notable decomposition | oup.com | |
| 3% H₂O₂ | 60 min | Room Temp. | 25.39% | ijcrt.org | |
| Photolytic | UV-VIS light | - | 60°C, 60% humidity | 0.56% | nih.gov |
| UV light (254 nm) | 4 hours | - | Minor degradation | oup.com | |
| Daylight | 72 hours | - | Minor degradation | oup.com | |
| Thermal (Dry Heat) | Solid state | 10 days | 60°C | 0.05% | nih.gov |
| Solid state | 8 hours | 100°C | Stable | oup.com | |
| Solid state | 2 hours | 105°C | Stable | pharmacophorejournal.com |
The stability of Linagliptin in basic conditions appears to vary significantly with the experimental conditions. Modest degradation of 2.56% was observed after 10 days at 60°C. nih.gov However, more strenuous conditions, such as using 0.1N NaOH at room temperature, resulted in very rapid and extensive degradation (80.86% within 15 minutes). ijcrt.org This suggests that while stable under mild alkaline stress, the molecule is vulnerable to stronger basic conditions. In the case of this compound, the absence of the primary amino group, a potential site for base-catalyzed reactions or intramolecular cyclization, might confer slightly different stability. However, the core heterocyclic structures remain susceptible to base-catalyzed hydrolysis. One study on Linagliptin proposed the formation of a degradant (LINA-D1) via intramolecular addition involving the free amino group under basic conditions, a pathway that would not be possible for its 3-hydroxy analogue. nih.gov
Linagliptin demonstrates significant vulnerability to oxidative degradation. nih.govnih.govresearchgate.net Exposure to 3% hydrogen peroxide for 24 hours at 60°C caused 35.86% degradation, the highest among all tested stress conditions in one study. nih.gov This indicates that the molecule contains moieties sensitive to oxidation. For this compound, this susceptibility could be even more pronounced. The introduction of a hydroxyl group on the piperidine (B6355638) ring provides an additional site for oxidative attack, potentially leading to ketone formation or other oxidative degradation products. One study identified a degradant in Linagliptin API under oxidative stress as an adduct of water and Linagliptin. rasayanjournal.co.in
Linagliptin is relatively stable when exposed to light. nih.govnih.gov A study exposing Linagliptin to UV-VIS radiation at 60°C and 60% humidity found only 0.56% degradation. nih.gov Other studies subjecting solutions to daylight for 72 hours or UV light for 4 hours also reported minimal degradation, confirming its photostability. oup.compharmacophorejournal.com There is no structural reason to suggest that this compound would behave differently. The primary chromophores responsible for absorbing light are within the purine (B94841) and quinazoline (B50416) ring systems, which are common to both molecules. Therefore, it is expected to exhibit similar high photostability.
In the solid state, Linagliptin exhibits high thermal stability. nih.govnih.gov When heated at 60°C for 10 days, only 0.05% degradation was observed. nih.gov Even under more intense conditions, such as 105°C for 2 hours, the compound remained stable. pharmacophorejournal.com This thermal robustness suggests that the molecule's core structure can withstand heat stress. This compound is anticipated to share this high thermal stability, as the conversion of the amino to a hydroxyl group is unlikely to introduce significant thermal lability into the molecule's solid-state structure.
Structural Elucidation of Degradation Products of this compound
While no degradation products have been specifically isolated and identified for this compound, the structural elucidation of Linagliptin's degradants provides a strong basis for predicting its degradation pathways. Modern analytical techniques, particularly ultra-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS) like Quadrupole Time-of-Flight (Q-ToF-MS), are instrumental in identifying and characterizing such products. nih.govnih.govresearchgate.net
For Linagliptin, several degradation products have been characterized:
Acid Degradation: Under acidic stress, degradants such as LINA-D2, LINA-D3, LINA-D4, and LINA-D11 have been identified. nih.gov The formation of LINA-D11, for instance, is proposed to occur via nucleophilic addition of water to the imine group in the quinazoline ring, followed by hydrolysis. nih.gov
Base Degradation: Under basic conditions, the degradant LINA-D1 was proposed, resulting from an intramolecular reaction involving the 3-amino group. nih.gov This specific pathway would be absent in this compound.
Oxidative Degradation: Numerous oxidative impurities have been observed, designated OX 1 through OX 4 in one study. nih.gov Another study identified a water adduct under oxidative stress. rasayanjournal.co.in
Excipient-Interaction Degradants: Impurities like LINA-D13 (formed with reducing sugars) and LINA-D14 (formed with formic acid) have also been identified, highlighting the importance of formulation context. nih.gov
For this compound, the degradation products would likely arise from similar reactions on the xanthine (B1682287) and quinazoline cores. However, the unique 3-hydroxy group would lead to different degradation products. For example:
Pathways involving the 3-amino group of Linagliptin would not occur.
The 3-hydroxy group itself could be oxidized to a ketone, forming a distinct degradation product not seen with Linagliptin.
The hydroxyl group could also participate in esterification or etherification reactions if corresponding reactants are present as impurities or excipients.
The structural elucidation of these hypothetical degradation products would follow a similar methodology to that used for Linagliptin, relying on mass spectrometry to determine the molecular formula and fragmentation patterns to deduce the structure.
Kinetic Studies of this compound Degradation Remain Uncharacterized in Publicly Available Literature
Despite extensive research into the degradation pathways of the antidiabetic drug linagliptin, specific kinetic studies focusing on the degradation of its derivative, this compound, are not available in the current body of scientific literature.
Forced degradation studies are a critical component of drug development and are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to understand the chemical stability of a drug substance. These studies involve subjecting the drug to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to identify potential degradation products and understand the degradation pathways. This information is crucial for developing stable formulations and ensuring patient safety.
Numerous studies have been conducted on the forced degradation of linagliptin, revealing its susceptibility to degradation under certain conditions. These studies have successfully identified several degradation products. However, the focus of the kinetic assessments within this research has been on the rate of degradation of the parent compound, linagliptin, rather than the kinetic behavior of its individual degradation products.
Research has shown that linagliptin is susceptible to degradation under acidic, alkaline, and oxidative stress. oup.compnrjournal.com For instance, one study found that linagliptin degrades following zero-order kinetics in acidic, oxidative, and neutral conditions, while it follows first-order kinetics in basic hydrolysis. Another study detailed the percentage of linagliptin degradation under various stress conditions, providing insight into the rate at which the parent drug breaks down.
While the formation of various impurities and degradation products, including potentially this compound, is a result of these degradation processes, the subsequent degradation kinetics of these specific products have not been independently investigated or reported in the reviewed literature. The primary focus remains on the stability and degradation rate of the active pharmaceutical ingredient, linagliptin.
Therefore, no data tables or detailed research findings concerning the kinetic studies of the degradation processes of this compound can be provided at this time.
Advanced Analytical Methodologies for the Characterization and Quantification of 3 Deamino 3 Hydroxy Linagliptin
Chromatographic Separation Techniques
Chromatography is the cornerstone for separating 3-Deamino 3-Hydroxy Linagliptin (B1675411) from linagliptin and its other impurities. The slight differences in the physicochemical properties of these compounds necessitate high-resolution techniques to achieve adequate separation for accurate quantification.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of linagliptin and its impurities. impactfactor.org Method development involves a systematic optimization of various parameters to achieve a sensitive, specific, and robust method. impactfactor.org The goal is to develop a stability-indicating assay that can resolve the main component from all potential degradation products and process impurities, including 3-Deamino 3-Hydroxy Linagliptin. impactfactor.orgnih.gov
Reversed-Phase HPLC (RP-HPLC) is the predominant mode of chromatography used for the analysis of linagliptin and its related substances. impactfactor.org These methods are capable of separating a wide range of non-polar and moderately polar compounds, making them ideal for resolving linagliptin from its impurities, which may include isomers and degradation products formed under stress conditions. nih.govnih.gov
Successful separation of up to nine specified impurities has been achieved using RP-HPLC. nih.gov The development of these methods often employs design of experiments (DoE) to understand critical method parameters and ensure robustness. nih.gov For instance, a method for determining the enantiomeric purity of linagliptin (R-enantiomer) and quantifying its S-enantiomer utilizes a chiral stationary phase in a reversed-phase mode. nih.gov
The specificity of an HPLC method is paramount and is achieved through careful optimization of the stationary and mobile phases.
Stationary Phase: The choice of the HPLC column (stationary phase) is critical for achieving the desired separation.
C18 Columns: Octadecylsilane (C18) columns are frequently used due to their hydrophobicity, which provides good retention and resolution for linagliptin and its impurities. A LiChrosphere 100 RP-18e column (125 mm × 4.0 mm, 5 µm) has been successfully used. nih.gov
Specialty Columns: For challenging separations, other types of columns are employed. A Zorbax SB-Aq column (250 × 4.6 mm, 5 µm) was found to be effective for separating nine specified impurities. nih.gov In another application, a Symmetry® cyanide column (150 mm × 4.6 mm, 5 μm) was deemed optimal. nih.gov For chiral separations, a Cellulose tris(4-chloro-3-methylphenylcarbamate) stationary phase has been used to achieve a resolution greater than 4.0 between enantiomers. nih.gov
Mobile Phase: The mobile phase composition, including the type of organic modifier, buffer, and pH, is meticulously adjusted to fine-tune the separation.
Organic Modifier: Acetonitrile (B52724) is a commonly used organic solvent in the mobile phase. nih.gov The percentage of acetonitrile can be a highly sensitive parameter affecting resolution. nih.gov
Aqueous Phase and pH: The aqueous portion of the mobile phase typically consists of a buffer to control the pH. Potassium dihydrogen orthophosphate is a common choice. nih.gov The pH is a critical parameter; for example, adjusting the buffer pH to a range of 2.5 to 3.4 was found to be crucial for achieving adequate resolution between specific impurities. nih.gov Methods have been developed using mobile phases with pH values of 3.0 and 4.6. nih.govresearchgate.net
Elution Mode: Both isocratic (constant mobile phase composition) and gradient (varied mobile phase composition) elution modes are used. Gradient elution is often necessary to resolve complex mixtures of impurities with different polarities. nih.gov
Table 1: Examples of Optimized HPLC Conditions for Linagliptin and Impurity Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | Zorbax SB-Aq (250 × 4.6 mm, 5 µm) nih.gov | LiChrosphere 100 RP-18e (125 mm × 4.0 mm, 5 µm) nih.gov | Symmetry® Cyanide (150 mm × 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Gradient elution with a buffer and acetonitrile nih.gov | 70:30 (v/v) Methanol (B129727) and 0.05 M KH₂PO₄ (pH 4.6) nih.gov | 20:80 (v/v) Potassium dihydrogen phosphate (B84403) buffer (pH 4.6) and Acetonitrile nih.gov |
| Flow Rate | Not Specified | 0.6 mL/min nih.gov | 1.0 mL/min nih.gov |
| Detection | 225 nm nih.gov | 267 nm nih.gov | 299 nm (UV) or Ex: 239 nm, Em: 355 nm (Fluoro) nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. These advantages stem from the use of columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures.
UPLC methods are particularly valuable for investigating the degradation profile of linagliptin under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic). nih.gov The enhanced separation power of UPLC allows for the detection and resolution of trace-level degradation products, which is essential for a comprehensive stability study. nih.gov UPLC systems are often coupled with mass spectrometry (UPLC-MS) to facilitate the identification of unknown impurities. nih.govnih.gov
High-Performance Thin Layer Chromatography (HPTLC) is another valuable technique for the quantification of linagliptin and, by extension, its impurities. It offers simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. pharmacophorejournal.com
For the analysis of linagliptin, HPTLC methods typically use pre-coated silica (B1680970) gel 60 F254 aluminum plates as the stationary phase. pharmacophorejournal.comnih.gov The separation is achieved by developing the plate in a chamber containing a suitable mobile phase. A mobile phase consisting of ethyl acetate, isopropanol, and ammonia (B1221849) (7:3:0.4, v/v/v) has been shown to effectively separate linagliptin, with a retention factor (Rf) of 0.61 ± 0.05. pharmacophorejournal.com Another method developed for the simultaneous analysis of linagliptin and metformin (B114582) used a greener mobile phase of methanol and 0.5% w/v aqueous ammonium (B1175870) sulfate (B86663) (8:2, v/v). nih.gov
After development, the plates are dried, and the separated bands are quantified using a densitometric scanner at a specific wavelength, such as 225 nm. pharmacophorejournal.comnih.gov HPTLC methods can be validated according to ICH guidelines and proven to be stability-indicating by demonstrating the separation of the drug from its degradation products. pharmacophorejournal.com
Table 2: HPTLC Method Parameters for Linagliptin Analysis
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Pre-coated silica gel 60 F254 plates pharmacophorejournal.com | Merck HPTLC aluminum sheets of silica gel 60 F254 nih.gov |
| Mobile Phase | Ethyl acetate: Isopropanol: Ammonia (7:3:0.4, v/v/v) pharmacophorejournal.com | Methanol: 0.5% w/v aqueous Ammonium Sulfate (8:2, v/v) nih.gov |
| Detection Wavelength | 225 nm pharmacophorejournal.com | 225 nm nih.gov |
| Retention Factor (Rf) | 0.61 ± 0.05 pharmacophorejournal.com | Not Specified |
| Linearity Range | 100 - 700 ng/band pharmacophorejournal.com | 0.05 - 0.5 µ g/band nih.gov |
High-Performance Liquid Chromatography (HPLC) Method Development
Method Validation According to International Conference on Harmonisation (ICH) Guidelines
The validation of an analytical method is a critical process in pharmaceutical development and quality control, ensuring that the method is suitable for its intended purpose. For this compound, a known impurity and metabolite of Linagliptin, validation is performed following the comprehensive guidelines set by the International Conference on Harmonisation (ICH), specifically the Q2(R1) guideline. impactfactor.orgijnrd.org This process involves a series of experimental studies to demonstrate that the analytical procedure is reliable, reproducible, and accurate for the quantification of this specific compound. The validation encompasses several key performance characteristics, including specificity, linearity, range, precision, accuracy, detection limits, and robustness. researchgate.net A thoroughly validated method guarantees the consistency and reliability of results, which is essential for regulatory approval and for ensuring the quality and safety of the final pharmaceutical product. researchgate.netresearchgate.net
Specificity and Selectivity Studies
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.netresearchgate.net For this compound, this is typically demonstrated through forced degradation studies. nih.gov
In these studies, the parent drug, Linagliptin, is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to intentionally produce degradation products, including this compound. researchgate.netnih.gov The analytical method, often a stability-indicating liquid chromatography (LC) method, must then prove its ability to separate the peak of this compound from the peaks of Linagliptin and other impurities. researchgate.netresearchgate.net
For instance, studies on Linagliptin have shown significant degradation under alkaline conditions (e.g., 1.0 M NaOH), leading to the formation of impurity peaks. nih.gov The selectivity of the method is confirmed if the degradation product peaks are well-resolved from the main drug peak, and a photodiode array (PDA) detector can be used to confirm the homogeneity and purity of the analyte peak. ijnrd.orgnih.gov The absence of interference from excipients commonly used in pharmaceutical formulations is also evaluated to ensure the method's specificity. nih.gov
Linearity, Range, and Calibration Curve Construction
Linearity demonstrates the proportional relationship between the concentration of an analyte and the analytical signal over a specified range. wjpls.org To establish the linearity for the quantification of this compound, a series of standard solutions at different concentrations are prepared and analyzed. impactfactor.org The results are then used to construct a calibration curve by plotting the instrument response versus the concentration of the analyte. wjpls.org
The linearity is evaluated using linear regression analysis, and the correlation coefficient (r) or coefficient of determination (r²) is calculated. impactfactor.orgnih.gov For methods analyzing Linagliptin and its impurities, a correlation coefficient greater than 0.999 is typically achieved, indicating a strong linear relationship. ijnrd.orgnih.gov The range is the interval between the upper and lower concentration levels for which the method has been shown to have a suitable level of precision, accuracy, and linearity. wjpls.org
Table 1: Linearity Data for Linagliptin and its Impurities
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) | Reference |
|---|---|---|---|
| Linagliptin | 2-12 | 0.9996 | researchgate.net |
| Linagliptin | 10-50 | 0.9996 | impactfactor.org |
| Linagliptin Impurities | Data not specified, but r > 0.999 | >0.999 | nih.gov |
Precision and Accuracy Assessment
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (%RSD). researchgate.net Precision is assessed at two levels:
Repeatability (Intra-day precision): Assessed by analyzing samples of the same concentration multiple times on the same day, by the same analyst, and with the same equipment. impactfactor.orgnih.gov
Intermediate Precision (Inter-day precision): Assessed by analyzing samples on different days, or by different analysts or with different equipment. impactfactor.orgnih.gov
Accuracy is the closeness of the test results obtained by the method to the true value. wjpls.org It is often determined through recovery studies, where a known amount of the analyte is added (spiked) into a placebo or sample matrix and then analyzed. impactfactor.orgglobalresearchonline.net The percentage of the analyte recovered is calculated to determine the accuracy of the method. nih.gov
For Linagliptin impurities, precision values of less than 4.63% (%RSD) and recovery values between 87.34% and 99.34% have been reported, which satisfy the typical acceptance criteria. nih.gov
Table 2: Precision and Accuracy Data for Linagliptin Impurities
| Parameter | Analyte | Result | Acceptance Criteria | Reference |
|---|---|---|---|---|
| Precision (%RSD) | Linagliptin Impurities | <4.63% | Typically ≤15% | nih.gov |
| Accuracy (% Recovery) | Linagliptin Impurities | 87.34% - 99.34% | Typically 80-120% | nih.gov |
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
These limits are crucial for the analysis of impurities like this compound, as they define the sensitivity of the method. LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve using the formulas LOD = 3.3 × (σ/S) and LOQ = 10 × (σ/S), where σ is the standard deviation of the intercept and S is the slope of the calibration curve. impactfactor.orgnih.gov
Table 3: LOD and LOQ Data for Linagliptin and its Impurities
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Reference |
|---|---|---|---|
| Linagliptin | 0.17854 | 0.54105 | impactfactor.org |
| Linagliptin Impurities | 0.015 | 0.06 | nih.gov |
| Linagliptin | 0.0349 | 0.1163 | ijnrd.org |
Note: The data for "Linagliptin Impurities" is presented as the most relevant available information for a specific impurity like this compound.
Robustness Testing
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. impactfactor.org It provides an indication of the method's reliability during normal usage. globalresearchonline.net For an LC method used to quantify this compound, robustness would be tested by intentionally varying critical parameters such as:
The pH of the mobile phase buffer. nih.gov
The composition of the mobile phase (e.g., percentage of organic solvent). impactfactor.org
The flow rate. impactfactor.orgglobalresearchonline.net
The column temperature. globalresearchonline.net
The detection wavelength. impactfactor.org
The effect of these changes on the analytical results, such as peak retention time, area, and resolution, is evaluated. nih.gov The method is considered robust if the results remain within acceptable limits (%RSD) despite these variations, ensuring its suitability for transfer between different laboratories and instruments. impactfactor.orgresearchgate.net
Application of Quality by Design (QbD) Principles in Analytical Method Development
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. sem.com.tr When applied to analytical methods (Analytical QbD or AQbD), the goal is to design a method that consistently meets its intended performance criteria throughout its lifecycle. researchgate.net
For a method intended to quantify this compound, the QbD process would involve several key steps:
Defining the Analytical Target Profile (ATP): This first step defines the goals for the method, such as the need to accurately and precisely separate and quantify Linagliptin from its key impurities, including this compound, within a suitable runtime. sem.com.trnih.gov
Identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the method's performance characteristics (e.g., resolution, peak tailing, sensitivity) that must be controlled to ensure the desired quality. youtube.com CMPs are the method variables (e.g., mobile phase pH, gradient, flow rate, column type) that can impact the CMAs. sem.com.tr
Risk Assessment: This step identifies which method parameters (CMPs) are most likely to affect the method's performance (CMAs). youtube.com This allows development efforts to focus on the highest-risk variables.
Design of Experiments (DoE): A multivariate statistical tool, DoE, is used to systematically study the effects of the identified critical parameters and their interactions. researchgate.netsem.com.tr This allows for a comprehensive understanding of the method's performance across a range of conditions.
Defining the Method Operable Design Region (MODR): The MODR is a multidimensional space, based on the DoE results, within which the method is proven to be robust and reliable. youtube.com Working within this region ensures consistent method performance.
Control Strategy and Continuous Improvement: A control strategy is established to manage the identified critical parameters, and the method's performance is monitored over its lifecycle to ensure it remains fit for purpose. sem.com.tr
By using QbD, the resulting analytical method for this compound is not just validated, but is also well-understood and inherently robust, reducing the likelihood of failures during routine use. sem.com.trnih.gov
Impurity Profiling and Quality Control Implications
Identification of 3-Deamino 3-Hydroxy Linagliptin (B1675411) as a Specific Impurity
3-Deamino 3-Hydroxy Linagliptin, with the chemical name (S)-7-(but-2-yn-1-yl)-8-(3-hydroxypiperidin-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione, has been identified as an impurity associated with Linagliptin. veeprho.comchemicea.comsimsonpharma.comveeprho.com Impurities in pharmaceuticals can originate from various sources, including the synthesis of the active pharmaceutical ingredient (API), degradation of the drug substance over time, or interactions with excipients within the formulation. aquigenbio.comijpsr.comlongdom.org The presence of impurities can potentially impact the quality, safety, and efficacy of the final drug product. clearsynth.comijdra.com
The process of identifying and characterizing such impurities often involves sophisticated analytical techniques. During the process development of Linagliptin, various process-related impurities have been detected using methods like high-performance liquid chromatography (HPLC). nih.gov The structural elucidation of these impurities is then typically accomplished using spectroscopic methods such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. nih.gov
Role of Impurity Standards in Analytical Quality Control
Impurity standards are indispensable tools in pharmaceutical quality control, serving as benchmarks for the identification and quantification of impurities in drug substances and products. clearsynth.compharmaffiliates.comchemicea.com These standards are highly characterized reference materials of known purity and structure. chemicea.com Their primary role is to ensure that the levels of impurities in a pharmaceutical product are within acceptable limits, thereby safeguarding patient health and ensuring regulatory compliance. aquigenbio.comijpsr.com
The availability of a reference standard for this compound is crucial for several quality control applications. chemicea.comsimsonpharma.comlgcstandards.comveeprho.comlaboratorystandards.eu It allows for:
Identification: By comparing the analytical signals (e.g., retention time in chromatography) of the impurity in a Linagliptin sample to that of the reference standard, its presence can be confirmed. kymos.com
Quantification: The reference standard is used to create a calibration curve, which enables the accurate measurement of the concentration of this compound in the drug substance or product. chemicea.com
Method Validation: Analytical methods developed for impurity profiling must be validated to ensure they are accurate, precise, and reliable. chemicea.comnih.gov The impurity standard is a critical component in these validation studies.
Regulatory bodies such as the International Council on Harmonisation (ICH) have established stringent guidelines for the control of impurities in pharmaceuticals. researchgate.netkymos.comeuropa.eu These guidelines often require the identification and characterization of any impurity present above a certain threshold (typically 0.1%). kymos.com Therefore, having access to well-characterized impurity standards like that of this compound is essential for pharmaceutical manufacturers to meet these regulatory expectations. aquigenbio.compharmaffiliates.com
Development of Analytical Procedures for Routine Monitoring of this compound
The development of robust and reliable analytical procedures is paramount for the routine monitoring of this compound in Linagliptin samples. academicstrive.com These procedures must be capable of consistently detecting and quantifying the impurity at low levels to ensure the ongoing quality and safety of the drug product.
The most common analytical technique for this purpose is reverse-phase high-performance liquid chromatography (RP-HPLC). academicstrive.comacademicstrive.com The development of an RP-HPLC method involves several key steps:
Column Selection: A column with appropriate chemistry, such as C18 or C8, is chosen to achieve the desired separation of Linagliptin from its impurities. academicstrive.comresearchgate.net
Mobile Phase Optimization: The composition of the mobile phase, typically a mixture of an aqueous buffer and an organic modifier, is carefully optimized to achieve good resolution between the peaks of interest. nih.gov
Method Validation: The developed method is then rigorously validated in accordance with ICH guidelines. nih.gov This involves demonstrating the method's specificity, linearity, accuracy, precision, robustness, and sensitivity (LOD and LOQ). researchgate.netoup.com
Stability-indicating methods are particularly important as they can separate the drug from its degradation products, which may form during storage. nih.govrasayanjournal.co.in Forced degradation studies are often conducted during method development to generate potential degradation products and ensure the method can effectively separate them from the main drug peak. nih.gov
In addition to HPLC, other analytical techniques such as ultra-performance liquid chromatography (UPLC) and liquid chromatography-mass spectrometry (LC-MS) can also be employed for the analysis of Linagliptin and its impurities. academicstrive.com LC-MS is particularly useful for the identification and structural elucidation of unknown impurities. academicstrive.com
The ultimate goal of developing these analytical procedures is to have a reliable tool for routine quality control testing in a manufacturing environment. chemicea.com This ensures that every batch of Linagliptin produced meets the required quality standards and is free from unacceptable levels of impurities like this compound.
Future Research Directions and Emerging Methodologies
Exploration of Novel Separation Sciences for Complex Impurity Mixtures
The separation and quantification of impurities in complex mixtures, such as those found in bulk drug manufacturing, present a significant analytical challenge. While standard High-Performance Liquid Chromatography (HPLC) is widely used for Linagliptin (B1675411) and its impurities, future research will likely focus on more advanced separation techniques to enhance resolution, speed, and efficiency. nih.govnih.gov
Future research directions may include:
Ultra-High-Performance Liquid Chromatography (UHPLC): The use of UHPLC, with its smaller particle-sized columns, can offer significantly faster analysis times and improved separation efficiency for 3-Deamino 3-Hydroxy Linagliptin from the parent API and other related substances. nih.gov
Two-Dimensional Liquid Chromatography (2D-LC): For particularly complex impurity profiles where co-elution is a problem, comprehensive 2D-LC provides a powerful tool to increase peak capacity and separate components that are unresolved in a single-dimension separation.
Supercritical Fluid Chromatography (SFC): As a "green" alternative to normal and reversed-phase LC, SFC utilizes supercritical CO2 as the primary mobile phase. Its application for the separation of Linagliptin impurities could reduce solvent consumption and provide unique selectivity.
Chiral Separation Techniques: Given that Linagliptin possesses a chiral center, the stereoisomeric purity is critical. Advanced chiral stationary phases (CSPs) in both HPLC and SFC could be explored for the specific separation of the (R)-isomer of this compound from its potential (S)-isomer.
Forced degradation studies, which are intentionally conducted to produce degradation products, are crucial for developing stability-indicating analytical methods. nih.gov The data from such studies, which show the formation of various impurities under stress conditions like acid and base hydrolysis, oxidation, and heat, can inform the development of these novel separation methods. nih.gov
Table 1: Potential Advanced Chromatographic Techniques for this compound Analysis
| Technique | Principle | Potential Advantages for Impurity Analysis |
| UHPLC | Utilizes columns with sub-2 µm particles | Faster run times, higher resolution, increased sensitivity |
| 2D-LC | Couples two independent separation columns | Enhanced peak capacity for highly complex samples |
| SFC | Uses a supercritical fluid as the mobile phase | Reduced organic solvent use, unique selectivity, fast separations |
| Chiral HPLC/SFC | Employs chiral stationary phases | Separation of enantiomers to ensure stereospecific purity |
Advanced Spectroscopic Probes for Real-Time Monitoring of Impurity Formation
The real-time monitoring of chemical reactions and impurity formation is a key goal of modern process analytical technology (PAT). This approach allows for a deeper understanding of reaction kinetics and can help in controlling the formation of impurities like this compound during the manufacturing process.
Emerging methodologies in this area include:
In-situ Spectroscopy: Techniques such as Raman and Near-Infrared (NIR) spectroscopy, coupled with fiber-optic probes, can be directly inserted into a reaction vessel. This would allow for the continuous monitoring of the concentration of reactants, intermediates, and the formation of this compound without the need for sampling.
Process Mass Spectrometry: The use of real-time mass spectrometry can provide continuous data on the molecular weight of species present in a reaction mixture, offering a highly sensitive and selective method for tracking the appearance of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop and flow NMR spectroscopy are becoming more accessible for process monitoring. This could provide detailed structural information on the fly, helping to elucidate the pathways of impurity formation.
Computational Chemistry and Molecular Modeling for Reaction Prediction and Mechanism Elucidation
Computational tools are increasingly being used to predict the formation of impurities and to understand their underlying chemical mechanisms. These in silico approaches can significantly reduce the amount of experimental work required and provide valuable insights that are difficult to obtain through laboratory methods alone.
Forced Degradation Pathway Prediction: Software can be used to predict the likely degradation pathways of Linagliptin under various stress conditions, potentially identifying this compound as a probable degradant and suggesting its formation mechanism.
Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanics methods can be employed to model the reaction energetics. This can help to determine the most likely pathways for the formation of this compound, for example, by calculating the activation energies for different proposed reaction steps.
Toxicity Prediction: Computational toxicology models (e.g., QSAR models) can be used to predict the potential toxicity of impurities. Some studies have already used such programs to assess the risk of mutagenicity for other Linagliptin impurities, a practice that could be extended to this compound. researchgate.net
Integration of Green Chemistry Principles in Impurity Control and Analytical Procedures
The principles of green chemistry are increasingly being integrated into the pharmaceutical industry to minimize environmental impact. This applies to both the synthesis of the drug substance and the analytical methods used for its quality control.
Greener Analytical Methods: There is a drive to develop analytical methods that use less hazardous solvents and generate less waste. This includes the aforementioned SFC, as well as techniques that miniaturize the analytical process, such as capillary electrophoresis and microfluidics-based systems. The development of a gas chromatography (GC) method for a related Linagliptin starting material, 3-aminopiperidine, highlights a move towards simpler, direct injection techniques that can reduce complex sample preparation. researchgate.net
Solvent Selection Guides: The use of solvent selection guides, which rank solvents based on their environmental, health, and safety impacts, can aid in the development of greener HPLC methods for the analysis of this compound.
Synthesis Route Optimization: Green chemistry principles can be applied to the synthesis of Linagliptin to minimize the formation of impurities in the first place. This could involve using more efficient catalysts, safer solvents, and designing reaction pathways with higher atom economy, thereby reducing the downstream burden of impurity separation and control.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



